(R)-Diphenylprolinol tert-butyldimethylsilyl ether is a valuable chiral ligand in asymmetric catalysis, a field of chemistry focused on creating molecules with a specific handedness (chirality). This molecule's ability to differentiate between enantiomers (mirror-image molecules) allows it to control the stereochemical outcome of various reactions []. It is particularly useful in aldol reactions, Mannich reactions, and Diels-Alder reactions, where it influences the formation of one enantiomer over the other [, ].
This compound also serves as an organocatalyst, meaning it participates in a reaction without being consumed itself. Its unique structure allows it to activate various substrates and promote their transformation through various mechanisms, including Brønsted acid-base catalysis and hydrogen bonding []. This application finds use in diverse reactions like C-C bond formation, cycloadditions, and rearrangements, offering an environmentally friendly alternative to traditional metal-based catalysts [].
(R)-Diphenylprolinol tert-butyldimethylsilyl ether is a chiral compound with the molecular formula C23H33NOSi and a molecular weight of approximately 367.6 g/mol. It is recognized as a derivative of diphenylprolinol, which is a proline analog known for its utility in asymmetric synthesis. The tert-butyldimethylsilyl ether functional group serves primarily as a protecting group for alcohols in organic synthesis, providing stability and facilitating various
R-Diphenylprolinol TBS itself doesn't exhibit significant activity. Its importance lies in its ability to be transformed into chiral Brønsted acid catalysts. These catalysts function by activating substrates through a combination of hydrogen bonding and steric interactions with their chiral framework. This activation lowers the energy barrier for specific reaction pathways, leading to the formation of products with high enantioselectivity [].
The synthesis of (R)-Diphenylprolinol tert-butyldimethylsilyl ether typically involves:
(R)-Diphenylprolinol tert-butyldimethylsilyl ether finds applications primarily in organic synthesis:
Interaction studies involving (R)-Diphenylprolinol tert-butyldimethylsilyl ether mainly focus on its role as a chiral auxiliary and protecting group. Research indicates that it can influence reaction pathways and product distributions in asymmetric synthesis. Additionally, studies on its interactions with other reagents during synthesis provide insights into optimizing reaction conditions for improved yields and selectivity .
Several compounds exhibit structural and functional similarities to (R)-Diphenylprolinol tert-butyldimethylsilyl ether. These include:
Compound Name | Structure Type | Unique Features |
---|---|---|
(S)-Diphenylprolinol tert-butyldimethylsilyl ether | Chiral Proline Derivative | Opposite chirality; used for different enantiomeric syntheses |
(R)-Diphenylprolinol | Chiral Proline Analog | Lacks silyl protection; used directly in reactions |
(R)-α-Methylbenzylamine | Amine | Used as an alternative chiral auxiliary; different reactivity |
Tert-butyldimethylsilyl chloride | Silyl Chloride | Common reagent for introducing silyl groups; not chiral |
These compounds highlight the uniqueness of (R)-Diphenylprolinol tert-butyldimethylsilyl ether in its protective capabilities and its specific applications in asymmetric synthesis .
The compound emerged from efforts to enhance the catalytic efficiency of diarylprolinol derivatives. Initial reports in 2005 demonstrated that silylation of diphenylprolinol’s hydroxyl group dramatically improved solubility and reactivity in nonpolar solvents. By 2007, its utility was validated in asymmetric Michael additions, achieving >99% enantiomeric excess (ee) in nitroalkene reactions. The tert-butyldimethylsilyl (TBS) variant became prominent due to superior steric shielding compared to trimethylsilyl analogs, enabling precise stereocontrol.
The molecule (C23H33NOSi) features:
IUPAC Name:
(2R)-2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy(diphenyl)methyl]pyrrolidine.
The TBS group induces a 30% increase in molecular volume versus the parent compound, critically influencing transition-state geometries.
Property | Diphenylprolinol | TBS-Diphenylprolinol Ether |
---|---|---|
Solubility (Hexane) | <1 mg/mL | 50 mg/mL |
Thermal Stability (°C) | Decomp. at 120 | Stable to 180 |
Enamine Formation Rate | Hours | Minutes |
Typical Catalyst Loading | 20–30 mol% | 5–10 mol% |
The silyl ether prevents deleterious hemiaminal formation with aldehydes, enabling broader substrate scope.
This compound belongs to the secondary amine subclass of enantioselective organocatalysts. Key classification features:
It occupies a niche between proline-derived catalysts (lower activity) and Cinchona alkaloids (broader but less selective).
(R)-Diphenylprolinol tert-butyldimethylsilyl ether represents a chiral organocatalyst with the molecular formula C₂₃H₃₃NOSi and a molecular weight of 367.60 g/mol [1] [3]. The compound is systematically named as (2R)-2-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]diphenylmethyl]pyrrolidine and carries the Chemical Abstracts Service registry number 1236033-34-3 [1] [3].
The molecular structure comprises a pyrrolidine ring system bearing a diphenylmethanol moiety at the 2-position, which is protected by a tert-butyldimethylsilyl group [1] [27]. The stereochemical configuration is defined by the (R)-configuration at the pyrrolidine C-2 carbon center, establishing the absolute stereochemistry of the molecule [1] [27]. The diphenylmethanol substituent adopts a specific spatial arrangement that creates a sterically demanding environment around the pyrrolidine nitrogen atom [13].
The structural framework exhibits characteristic features of diarylprolinol silyl ethers, where the bulky diphenylsiloxymethyl group provides significant steric hindrance [13]. This structural arrangement is crucial for the compound's function as an organocatalyst, as the large substituent effectively blocks one face of nucleophilic and electrophilic π-systems [13]. The tert-butyldimethylsilyl protecting group serves to enhance the stability of the hydroxyl functionality while maintaining the desired stereochemical properties [27].
The physical properties of (R)-Diphenylprolinol tert-butyldimethylsilyl ether have been characterized through various analytical techniques. The compound exists as a crystalline solid at room temperature with specific optical activity [27]. The optical rotation has been measured as [α]²²/D +52±5°, c = 1 in chloroform, confirming the (R)-configuration [7] [27].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₃H₃₃NOSi | [1] [3] |
Molecular Weight | 367.60 g/mol | [1] [3] |
Physical State | Crystalline solid | [27] |
Optical Activity | [α]²²/D +52±5° (c=1, CHCl₃) | [7] |
Enantiomeric Excess | ≥98.0% | [27] |
Refractive Index | n²⁰/D 1.5509 | [7] |
Density | 1.0459 g/mL at 25°C | [7] |
The spectroscopic characterization reveals distinctive features in nuclear magnetic resonance spectroscopy [16] [17]. In ¹H nuclear magnetic resonance spectroscopy, the compound exhibits characteristic signals for the tert-butyldimethylsilyl group, diphenyl substituents, and pyrrolidine ring protons [16]. The ¹³C nuclear magnetic resonance spectrum displays signals corresponding to the aromatic carbons of the phenyl rings, the pyrrolidine ring carbons, and the silicon-bearing carbon atoms [16].
The infrared spectroscopy profile shows characteristic absorption bands associated with the aromatic carbon-hydrogen stretching vibrations, aliphatic carbon-hydrogen stretching, and silicon-oxygen stretching frequencies [34]. The ultraviolet-visible absorption spectrum exhibits a maximum absorption wavelength at 193 nm, which is attributed to the aromatic chromophores present in the diphenyl substituents [35].
Crystallographic studies of related diphenylprolinol silyl ether derivatives provide insight into the three-dimensional molecular arrangement [14] [24]. The crystal structure analysis reveals important conformational features that influence the compound's catalytic properties [14]. The molecular conformation adopts a specific spatial arrangement where the diphenyl groups are positioned to create an asymmetric environment around the pyrrolidine nitrogen [14].
The crystallographic data indicates that the pyrrolidine ring maintains a typical envelope conformation, with the nitrogen atom exhibiting pyramidalization [17]. The degree of pyramidalization follows established patterns for similar organonitrogen compounds [17]. The diphenyl substituents show specific orientational preferences, with dihedral angles between the phenyl planes and the pyrrolidine ring system that optimize steric interactions [14].
The tert-butyldimethylsilyl group adopts a conformation that minimizes steric clashes while maintaining the protective function of the hydroxyl group [25]. The silicon-oxygen bond length and silicon-oxygen-carbon bond angles fall within expected ranges for silyl ether functionality [14]. The overall molecular geometry creates distinct facial selectivity around reactive centers, which is fundamental to the compound's organocatalytic activity [21].
Computational studies using density functional theory methods have provided additional insight into the preferred conformational states [17] [21]. These calculations reveal that the most stable conformations correspond to arrangements where steric repulsion is minimized while maintaining optimal orbital overlap for catalytic interactions [17].